

# ONO-8590580: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | ONO-8590580 |           |
| Cat. No.:            | B609755     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ONO-8590580**, a novel, potent, and selective negative allosteric modulator (NAM) of the GABA-A  $\alpha$ 5 receptor. This guide details its chemical structure, pharmacological properties, and the experimental methodologies used in its preclinical characterization.

## **Chemical Structure and Properties**

**ONO-8590580**, with the IUPAC name 1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)pyridin-2-yl]-1H-benzimidazol-6-amine, is a small molecule designed for oral availability.[1][2] Its chemical and physical properties are summarized in the table below.

| Property          | Value                                                    |
|-------------------|----------------------------------------------------------|
| CAS Number        | 1802661-73-9[3]                                          |
| Molecular Formula | C21H21FN6[4]                                             |
| Molecular Weight  | 376.43 g/mol [4]                                         |
| SMILES            | Cc1c(F)c(Nc2ccc(cn2)-<br>c2cn(C)cn2)cc2n(CC3CC3)cnc12[5] |
| Appearance        | White to off-white solid[4]                              |



## **Pharmacological Properties**

**ONO-8590580** acts as a selective negative allosteric modulator of GABA-A receptors containing the  $\alpha 5$  subunit. These receptors are highly expressed in the hippocampus and are implicated in cognitive processes.[2][6] By negatively modulating the activity of these receptors, **ONO-8590580** enhances cognitive function.

| Parameter                  | Value  | Description                                               |
|----------------------------|--------|-----------------------------------------------------------|
| Binding Affinity (Ki)      | 7.9 nM | For recombinant human α5-containing GABA-A receptors.     |
| Functional Activity (EC50) | 1.1 nM | For GABA-induced CI- channel activity.[2]                 |
| Maximum Inhibition         | 44.4%  | Of GABA-induced CI- channel activity.[2]                  |
| In Vivo Receptor Occupancy | 40-90% | In rat hippocampus at 1-20 mg/kg p.o. after 1 hour.[1][2] |

## **Mechanism of Action and Signaling Pathway**

**ONO-8590580** binds to the benzodiazepine site on  $\alpha$ 5-containing GABA-A receptors. This binding allosterically reduces the receptor's response to GABA, thereby decreasing the influx of chloride ions. This reduction in inhibitory signaling is believed to underlie the enhancement of long-term potentiation (LTP) and the observed improvements in cognitive performance.[2]





Click to download full resolution via product page

ONO-8590580 Mechanism of Action

## **Experimental Protocols**

The following sections detail the methodologies employed in the preclinical assessment of **ONO-8590580**.

### **GABA-A** α5 Receptor Binding Assay

This assay determines the binding affinity of **ONO-8590580** to the GABA-A  $\alpha$ 5 receptor.





Click to download full resolution via product page

GABA-A Receptor Binding Assay Workflow

#### Methodology:

- Membrane Preparation: Membranes from cells recombinantly expressing human GABA-A α5β3γ2 receptors are prepared.
- Incubation: The membranes are incubated with a radioligand, such as [3H]-Flumazenil, which binds to the benzodiazepine site, in the presence of varying concentrations of ONO-8590580.
- Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.



- Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
- Data Analysis: The concentration of **ONO-8590580** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

## **Electrophysiological Assessment of Long-Term Potentiation (LTP)**

This experiment evaluates the effect of **ONO-8590580** on synaptic plasticity in the hippocampus.





Click to download full resolution via product page

Long-Term Potentiation (LTP) Experimental Workflow

#### Methodology:

• Slice Preparation: Transverse hippocampal slices (400  $\mu$ m thick) are prepared from the brains of male Sprague-Dawley rats.



- Recording: Slices are placed in a recording chamber and continuously perfused with artificial cerebrospinal fluid (aCSF). Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.
- Baseline Recording: A stable baseline of fEPSPs is recorded for at least 30 minutes.
- Drug Application: ONO-8590580 (300 nM) or vehicle is added to the aCSF.[2]
- LTP Induction: LTP is induced by high-frequency tetanic stimulation.
- Post-Induction Recording: fEPSPs are recorded for at least 60 minutes following the tetanus.
- Data Analysis: The slope of the fEPSP is measured, and the degree of potentiation is calculated as the percentage increase from the baseline.

### In Vivo Cognitive Assessment: Passive Avoidance Test

This test assesses the effect of **ONO-8590580** on learning and memory in rats.[1]

#### Methodology:

- Apparatus: A two-compartment (light and dark) shuttle box with a grid floor in the dark compartment for delivering a mild foot shock.
- Acquisition Trial: Rats are placed in the light compartment. When they enter the dark compartment, they receive a mild, brief foot shock.
- Drug Administration: ONO-8590580 (3-20 mg/kg) or vehicle is administered orally (p.o.) before the acquisition trial.[1][2] In some studies, a cognitive deficit is induced by administering agents like MK-801.[2]
- Retention Trial: 24 hours later, the rats are returned to the light compartment, and the latency to enter the dark compartment is measured.
- Data Analysis: An increased latency to enter the dark compartment in the retention trial is indicative of improved memory of the aversive stimulus.



## In Vivo Cognitive Assessment: Eight-Arm Radial Maze Test

This maze is used to evaluate spatial working and reference memory in rats.[6]

#### Methodology:

- Apparatus: An elevated maze with a central platform and eight radiating arms. Some arms are baited with a food reward.
- Habituation and Training: Rats are habituated to the maze and trained to find the food rewards.
- Drug Administration: **ONO-8590580** (20 mg/kg, p.o.) or vehicle is administered before the test session.[2] Cognitive deficits can be induced using scopolamine or MK-801.[2][6]
- Test Session: The rat is placed on the central platform and allowed to explore the arms to find the rewards.
- Data Analysis: The number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering an unbaited arm) are recorded. A reduction in the number of errors indicates an improvement in spatial memory. ONO-8590580 was shown to be as effective or more effective than donepezil (0.5 mg/kg) in this test.[2]

#### Conclusion

**ONO-8590580** is a promising cognitive enhancer with a well-defined mechanism of action. Its selectivity for the GABA-A  $\alpha 5$  receptor subtype suggests a favorable side effect profile, avoiding the sedative and anxiogenic effects associated with less selective GABAergic modulators. The preclinical data strongly support its potential for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further clinical investigation is warranted to establish its efficacy and safety in human populations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ONO-8590580, a Novel GABAAα 5 Negative Allosteric Modulator Enhances Long-Term Potentiation and Improves Cognitive Deficits in Preclinical Models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 8-Arm Radial Maze for rats or mice, optimized for Videotracking | Animalab [animalab.eu]
- 5. uab.edu [uab.edu]
- 6. noldus.com [noldus.com]
- To cite this document: BenchChem. [ONO-8590580: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609755#ono-8590580-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





